molecular formula C12H12N4O4 B12072943 7-(Cyano)-7-deazaguanosine CAS No. 57128-90-2

7-(Cyano)-7-deazaguanosine

Katalognummer: B12072943
CAS-Nummer: 57128-90-2
Molekulargewicht: 276.25 g/mol
InChI-Schlüssel: ZCWGWIQDNSSWQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Cyano)-7-deazaguanosine is a modified nucleoside that has garnered significant interest in the fields of chemistry and biology. This compound is a derivative of guanosine, where the nitrogen atom at the seventh position is replaced by a carbon atom, and a cyano group is attached to this carbon. This structural modification imparts unique properties to the compound, making it a valuable tool in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Cyano)-7-deazaguanosine typically involves the modification of guanosine through a series of chemical reactionsThis can be achieved through the use of cyanoacetylation reactions, where cyanoacetamide derivatives are used as the cyano source . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the compound from reaction mixtures. Advanced techniques like chromatography and recrystallization are employed to achieve the desired quality for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Cyano)-7-deazaguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound for specific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include derivatives of this compound with different functional groups, which can be tailored for specific research or industrial applications.

Wissenschaftliche Forschungsanwendungen

7-(Cyano)-7-deazaguanosine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-(Cyano)-7-deazaguanosine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The cyano group at the seventh position plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. In biological systems, the compound can be incorporated into nucleic acids, affecting their stability and function . The molecular pathways involved include the inhibition of specific enzymes and the modulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(Cyano)-7-deazaguanosine is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential for use in various scientific and industrial applications, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

57128-90-2

Molekularformel

C12H12N4O4

Molekulargewicht

276.25 g/mol

IUPAC-Name

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H12N4O4/c13-1-6-3-16(11-7(6)2-14-5-15-11)12-10(19)9(18)8(4-17)20-12/h2-3,5,8-10,12,17-19H,4H2

InChI-Schlüssel

ZCWGWIQDNSSWQI-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.